L-Glutamine,N2-(phenylacetyl)-,monosodium salt,mixt. with sodium benzeneacetate

Description

Properties

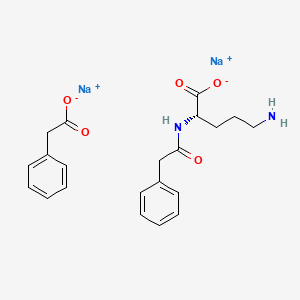

Molecular Formula |

C21H24N2Na2O5 |

|---|---|

Molecular Weight |

430.4 g/mol |

IUPAC Name |

disodium;(2S)-5-amino-2-[(2-phenylacetyl)amino]pentanoate;2-phenylacetate |

InChI |

InChI=1S/C13H18N2O3.C8H8O2.2Na/c14-8-4-7-11(13(17)18)15-12(16)9-10-5-2-1-3-6-10;9-8(10)6-7-4-2-1-3-5-7;;/h1-3,5-6,11H,4,7-9,14H2,(H,15,16)(H,17,18);1-5H,6H2,(H,9,10);;/q;;2*+1/p-2/t11-;;;/m0.../s1 |

InChI Key |

PQUMHFFDIAZNPG-XVSRHIFFSA-L |

Isomeric SMILES |

C1=CC=C(C=C1)CC(=O)N[C@@H](CCCN)C(=O)[O-].C1=CC=C(C=C1)CC(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC(CCCN)C(=O)[O-].C1=CC=C(C=C1)CC(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of L-Glutamine, N2-(phenylacetyl)-, monosodium salt involves the conjugation of phenylacetic acid (or its activated derivatives) with L-glutamine, followed by neutralization to form the monosodium salt. The process typically includes:

- Activation of phenylacetic acid to a reactive intermediate such as phenylacetyl chloride or phenylacetyl anhydride.

- Coupling with L-glutamine under controlled pH and temperature conditions to form the phenylacetylated glutamine.

- Isolation and purification of the product.

- Conversion to the monosodium salt form by neutralization with sodium hydroxide or sodium bicarbonate.

Detailed Experimental Procedure (Literature-Derived)

Based on analogous preparation methods for phenylacetylglutamine derivatives and related compounds, a representative synthetic route is as follows:

Activation of Phenylacetic Acid:

Phenylacetic acid is converted to phenylacetyl chloride using thionyl chloride under reflux conditions. The reaction is monitored until the evolution of gas ceases, indicating completion.Coupling Reaction:

L-Glutamine is dissolved in an aqueous or mixed solvent system (e.g., water/ethanol) with pH adjusted to slightly alkaline (~pH 8-9) to maintain the amino group in a reactive state. Phenylacetyl chloride is added dropwise with stirring at low temperature (0–5°C) to control the reaction rate and minimize side reactions.Work-up and Purification:

After completion, the reaction mixture is neutralized with sodium hydroxide to convert the free acid to the monosodium salt. The crude product is purified by recrystallization from suitable solvents such as ethyl acetate or ethanol-water mixtures.Drying and Characterization:

The purified crystalline product is dried under vacuum or freeze-dried to obtain the monosodium salt of N2-(phenylacetyl)-L-glutamine.

Purification Techniques

Ion Exchange Chromatography:

As described in older biochemical studies, phenylacetylglutamine can be purified by passing the reaction mixture through an anion exchange resin (e.g., AG-2 x 8 Cl-anion exchange resin converted to acetate form). Elution with increasing concentrations of acetic acid allows isolation of phenylacetylglutamine as a single peak, which is then freeze-dried and recrystallized from hot ethyl acetate to obtain pure compound.Recrystallization:

Recrystallization from hot ethyl acetate or ethyl acetate/ethanol mixtures yields crystalline phenylacetylglutamine monosodium salt with high purity, confirmed by thin layer chromatography (TLC) and hydrolysis studies.

Analytical Characterization

Thin Layer Chromatography (TLC):

The compound shows a characteristic Rf of 0.46 on silica gel TLC using butanol:acetic acid:water (4:1:1) as solvent system.Hydrolysis and Ammonia Quantification:

Hydrolysis of the compound in 3N HCl at 100°C for 3 hours releases ammonia and glutamic acid, confirming the presence of the amide bond and glutamine moiety.Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for structural confirmation, although specific spectral data for this compound should be referenced from dedicated analytical studies.

Data Table: Summary of Preparation Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Activation | Phenylacetic acid + Thionyl chloride | Reflux until gas evolution stops |

| Coupling | L-Glutamine in aqueous/ethanol solution, pH 8-9, 0–5°C | Dropwise addition of phenylacetyl chloride |

| Neutralization | Sodium hydroxide or sodium bicarbonate | To form monosodium salt |

| Purification | Ion exchange chromatography (acetate form resin) | Elution with acetic acid gradient |

| Recrystallization | Hot ethyl acetate or ethanol-water mixture | Yields crystalline product |

| Drying | Vacuum drying or freeze-drying | Obtain dry monosodium salt |

Research Results and Applications

- The compound is a key metabolite in nitrogen disposal pathways, formed biologically by conjugation of phenylacetic acid with glutamine in the liver and kidney.

- It is used as a biomarker in pharmacokinetic studies of phenylbutyrate-based therapies for urea cycle disorders.

- The preparation methods ensure high purity and yield necessary for pharmaceutical and biochemical applications.

Chemical Reactions Analysis

Types of Reactions

L-Glutamine,N2-(phenylacetyl)-,monosodium salt,mixt. with sodium benzeneacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Metabolic Pathways and Mechanisms

The compound functions as a conjugate that facilitates the excretion of excess nitrogen through the urine. This is particularly vital in individuals suffering from urea cycle disorders (UCDs), where ammonia accumulates in the bloodstream due to defective nitrogen metabolism. The conjugation of phenylacetate with glutamine leads to the formation of phenylacetylglutamine, which is subsequently excreted by the kidneys, thus helping to manage hyperammonemia effectively .

Table 1: Metabolic Pathways Involving Phenylacetylglutamine

| Pathway | Substrates | Products | Enzymes Involved |

|---|---|---|---|

| Phenylacetate Metabolism | Phenylacetate + Glutamine | Phenylacetylglutamine + Ammonia | Phenylacetyltransferase |

| Urea Cycle Alternative Pathway | Ammonia + Glutamine | Urea + Other Nitrogenous Compounds | Various urea cycle enzymes |

Treatment of Urea Cycle Disorders

The primary clinical application of this compound is in the treatment of UCDs. Sodium phenylacetate and sodium benzoate are FDA-approved drugs used to lower blood ammonia levels by facilitating nitrogen excretion through urine . The combination therapy has shown significant efficacy in managing symptoms associated with hyperammonemia.

Chronic Kidney Disease Management

Emerging research indicates that elevated levels of phenylacetylglutamine may serve as a biomarker for chronic kidney disease (CKD). In CKD patients, high concentrations of this metabolite can indicate renal decline and are associated with increased mortality risk . Monitoring phenylacetylglutamine levels can aid in assessing kidney function and guiding treatment strategies.

Urea Cycle Disorders

A study involving patients diagnosed with UCDs demonstrated that administering sodium phenylacetate significantly reduced blood ammonia levels and improved overall metabolic profiles. The effectiveness was measured through 24-hour urine collections, showing that 80-100% of administered phenylbutyrate was excreted as phenylacetylglutamine .

Chronic Kidney Disease Insights

In a cohort study assessing CKD patients, researchers found that those with higher urinary levels of phenylacetylglutamine had poorer outcomes compared to those with lower levels. This finding suggests that monitoring this metabolite could provide valuable insights into the progression of kidney disease and potential therapeutic interventions .

Future Directions and Research Opportunities

The applications of L-Glutamine, N2-(phenylacetyl)-, monosodium salt mixed with sodium benzeneacetate extend beyond current clinical uses. Future research could explore:

- Neuroprotective Effects : Investigating how this compound might influence neurological health through its metabolic pathways.

- Broader Applications in Metabolic Disorders : Exploring its potential role in other metabolic conditions characterized by nitrogen imbalance.

- Personalized Medicine Approaches : Utilizing phenylacetylglutamine levels to tailor treatments for individual patients based on their metabolic profiles.

Mechanism of Action

The mechanism by which L-Glutamine,N2-(phenylacetyl)-,monosodium salt,mixt. with sodium benzeneacetate exerts its effects involves interaction with specific molecular targets and pathways. It is known to interact with GPCRs, influencing various cellular signaling pathways. This interaction can modulate physiological processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Chemical Identity :

- Systematic Name: L-Glutamine, N2-(phenylacetyl)-, monosodium salt, mixture with sodium benzeneacetate.

- CAS Registry : 104771-87-1 (mixture) .

- Components: Component 1: L-Glutamine, N2-(phenylacetyl)-, monosodium salt (CAS: 28047-15-6; molecular formula: C₁₃H₁₅N₂NaO₄; molecular weight: 286.26) . Component 2: Sodium benzeneacetate (sodium phenylacetate; CAS: 114-70-5; molecular formula: C₈H₇NaO₂; molecular weight: 158.13) .

Structural Features :

- The glutamine derivative features a phenylacetyl group attached to the α-amino group of L-glutamine, forming an N-acylated amino acid. The sodium salt form enhances solubility .

- Sodium benzeneacetate is the sodium salt of phenylacetic acid, a simple aromatic carboxylic acid .

Comparison with Structurally Similar Compounds

Structural Analogues of N-Acylated Amino Acids

Key Observations :

- The phenylacetyl glutamine derivative is unique in combining an N-acyl group with a glutamine backbone, distinguishing it from simpler acylated amino acids like N-acetyl-D-phenylalanine .

- Unlike diclofenac sodium, which is a non-amino acid arylacetic acid derivative, the glutamine-based compound has inherent metabolic roles (e.g., nitrogen transport) .

Functional Analogues: Sodium Salts in Therapeutics

Key Observations :

- Sodium phenylacetate in the mixture shares therapeutic overlap with sodium benzoate, but their mechanisms differ (phenylacetate targets glutamine, benzoate targets glycine) .

- The inclusion of sodium phenylacetate in the mixture amplifies its ammonia-scavenging efficacy compared to standalone glutamine derivatives .

Physicochemical and Pharmacological Comparisons

Solubility and Stability

Pharmacokinetics

- Phenylacetylglutamine : Rapidly absorbed and excreted renally, with a half-life of 2–4 hours in humans .

- Sodium Phenylacetate : Converts to phenylacetyl-CoA in the liver, conjugating with glutamine to form phenylacetylglutamine for excretion .

- Diclofenac Sodium : Metabolized via CYP2C9; 99% protein-bound, with a half-life of 1–2 hours .

Q & A

Basic: What synthetic and characterization methodologies are recommended for preparing L-Glutamine,N2-(phenylacetyl)-, monosodium salt?

Answer:

The compound is synthesized via conjugation of phenylacetate with L-glutamine, followed by monosodium salt formation. Key steps include:

- Conjugation : React phenylacetyl-CoA with L-glutamine using phenylacetyl-CoA:L-glutamine N-acetyltransferase (found in primate liver/kidney) .

- Purification : Crystallization from aqueous solutions, with isotonic sodium chloride used for subcutaneous administration .

- Characterization :

Basic: Which analytical techniques are validated for quantifying this compound in biological fluids?

Answer:

- LC-MS/MS :

- HPLC-UV :

- Enzymatic Hydrolysis : Quantify liberated phenylacetate via GC-MS after β-glucuronidase treatment to distinguish conjugated vs. free forms .

Advanced: How does the metabolic fate differ between oral and parenteral administration in preclinical models?

Answer:

Key Findings from Rodent Studies :

| Parameter | Oral Administration | Subcutaneous Administration |

|---|---|---|

| Urinary Recovery | ~67% (2.0 gm/3 gm dose) | ~52.5% (2.1 gm/4 gm dose) |

| Metabolites | Phenaceturic acid detected | No phenaceturic acid |

| Degradation Site | Gastrointestinal tract | Systemic circulation |

- Mechanism : Oral dosing undergoes partial hydrolysis in the gut to phenaceturic acid, whereas parenteral administration bypasses this .

- Experimental Design : Use isotopic labeling (e.g., ¹³C-phenylacetyl) to track conjugation efficiency and metabolic分流 .

Advanced: What experimental controls are critical for in vitro anti-inflammatory studies involving this compound?

Answer:

- Cell Line Selection : Use glutamine-dependent cell lines (e.g., macrophages) and confirm glutamine-free media to avoid confounding effects .

- Concentration Range : Test 0.1–10 mM to identify dose-dependent effects (IC₅₀ reported at ~2.5 mM in LPS-stimulated RAW 264.7 cells) .

- Controls :

- Assays : Measure TNF-α (ELISA) and NO production (Griess reagent) at 24h post-treatment .

Advanced: How can contradictions in reported metabolic pathways of phenylacetylglutamine be resolved?

Answer:

Contradiction : Some studies detect phenaceturic acid after oral dosing , while others report exclusive phenylacetylglutamine excretion .

Resolution Strategies :

- Species-Specific Metabolism : Primates (e.g., humans) predominantly conjugate phenylacetate with glutamine, while rodents may exhibit dual pathways .

- Enzyme Localization : Quantify phenylacetyl-CoA transferase activity in gut vs. liver tissues (higher gut activity may explain oral vs. systemic differences) .

- Experimental Variables :

Advanced: What are the implications of this compound’s instability in cell culture media for experimental design?

Answer:

- Degradation Rate : L-Glutamine derivatives degrade in aqueous media at 37°C (t½ ~24h), releasing free phenylacetate and glutamine .

- Mitigation :

Basic: How is the sodium benzeneacetate component validated for purity in the mixture?

Answer:

- Pharmacopeial Standards :

- Titration : Acid-base titration with 0.1N HCl (endpoint pH 4.5) to quantify free phenylacetic acid (<1%) .

Advanced: What pharmacokinetic parameters should be prioritized in rodent efficacy studies?

Answer:

- Key Metrics :

- Sampling : Collect plasma at 0.5, 2, 6, and 24h; measure phenylacetylglutamine and phenaceturic acid .

Basic: How is the compound’s stability assessed under varying storage conditions?

Answer:

- Accelerated Stability Testing :

- Temperature : 25°C (ambient) vs. 4°C (refrigerated).

- Humidity : 60% RH vs. desiccated.

- Analytical Endpoints :

- HPLC Purity : Degradation products >2% indicate instability.

- pH Monitoring : Shifts >0.5 units suggest hydrolysis .

Advanced: What mechanistic insights explain its role in nitrogen scavenging?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.